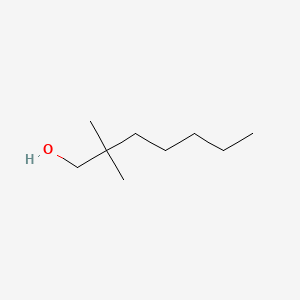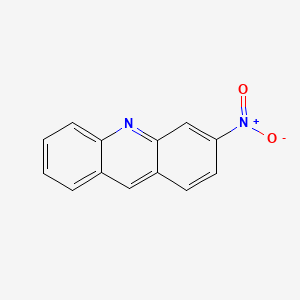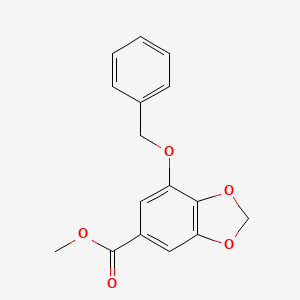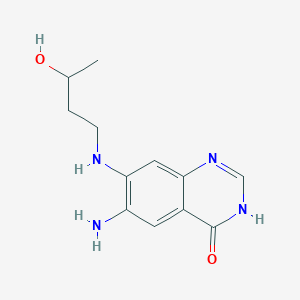![molecular formula C11H10IN B3047663 1-[(4-Iodophenyl)methyl]-1H-pyrrole CAS No. 143128-29-4](/img/structure/B3047663.png)
1-[(4-Iodophenyl)methyl]-1H-pyrrole
Descripción general
Descripción
“1-[(4-Iodophenyl)methyl]-1H-pyrrole” is a chemical compound . It is also known as 1-(4-iodobenzyl)-1H-imidazole . The molecular weight of this compound is 284.1 .
Molecular Structure Analysis
The molecular formula of “1-[(4-Iodophenyl)methyl]-1H-pyrrole” is C10H9IN2 . For more detailed structural information, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis
“1-[(4-Iodophenyl)methyl]-1H-pyrrole” is a solid compound . The molecular weight of this compound is 284.1 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(4-Iodophenyl)methyl]-1H-pyrrole, focusing on six unique applications:
Pharmaceutical Development
1-[(4-Iodophenyl)methyl]-1H-pyrrole is a valuable compound in pharmaceutical research due to its potential biological activities. It can be used as a building block in the synthesis of various bioactive molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties. Researchers often explore its derivatives to develop new therapeutic agents .
Radiopharmaceuticals
The iodine atom in 1-[(4-Iodophenyl)methyl]-1H-pyrrole makes it suitable for use in radiopharmaceuticals. Radioiodinated compounds are crucial in diagnostic imaging and targeted radiotherapy. This compound can be labeled with radioactive iodine isotopes, enabling its use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) .
Organic Synthesis
In organic chemistry, 1-[(4-Iodophenyl)methyl]-1H-pyrrole serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various functional group modifications, making it a versatile starting material for creating diverse chemical entities. This flexibility is particularly useful in the development of new synthetic methodologies and the exploration of reaction mechanisms .
Material Science
This compound is also explored in material science for the development of novel materials. Its unique structure can be incorporated into polymers and other materials to impart specific properties, such as enhanced conductivity or improved mechanical strength. Researchers investigate its potential in creating advanced materials for electronics, coatings, and other applications .
Chemical Biology
In chemical biology, 1-[(4-Iodophenyl)methyl]-1H-pyrrole is used as a probe to study biological processes. Its ability to interact with biological macromolecules makes it a useful tool for investigating protein-ligand interactions, enzyme activities, and cellular pathways. This application helps in understanding the molecular basis of diseases and identifying potential drug targets .
Propiedades
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPDTHNKTSOIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596255 | |
| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Iodophenyl)methyl]-1H-pyrrole | |
CAS RN |
143128-29-4 | |
| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-(bromomethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047582.png)

![2-{[1-(hydroxymethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047584.png)
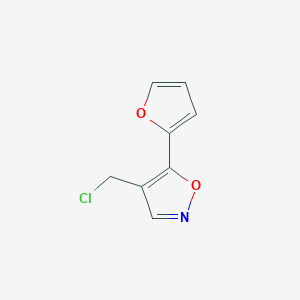

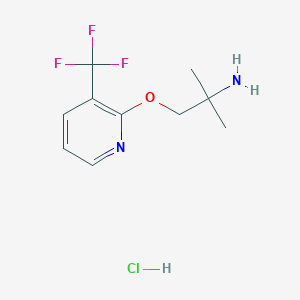

![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride](/img/structure/B3047589.png)
